1,5-Hexadiene-3,4-diol

Description

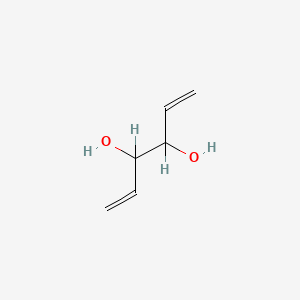

Structure

3D Structure

Properties

IUPAC Name |

hexa-1,5-diene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWZSZYIQGTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871822 | |

| Record name | Hexa-1,5-diene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-23-4 | |

| Record name | 1,5-Hexadiene-3,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Divinylglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexa-1,5-diene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-1,5-diene-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVINYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z957Z497HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthetic Evolution of 1,5-Hexadiene-3,4-diol: A Chiral Architect's Keystone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of chiral building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among these foundational synthons, 1,5-hexadiene-3,4-diol, also known by its common name divinylglycol, has emerged as a versatile and highly valuable C6 unit. Its unique structural motif, featuring two vinyl groups flanking a vicinal diol, provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic strategies for this compound, with a particular focus on stereoselective approaches and its applications as a chiral precursor in pharmaceutical and natural product synthesis.

Discovery and Historical Context: A Tale of Pinacol Coupling

The story of this compound is intrinsically linked to the broader history of the pinacol coupling reaction , a reductive coupling of carbonyl compounds to form vicinal diols. This class of reaction was first reported by Wilhelm Rudolph Fittig in 1859, who observed the formation of 2,3-dimethyl-2,3-butanediol (pinacol) from acetone.[1]

While the precise first synthesis of this compound is not readily documented in a singular landmark publication, its conceptual origins lie in the application of the pinacol coupling to α,β-unsaturated aldehydes, specifically acrolein. The reductive dimerization of acrolein yields this compound, a process that has become the most common and direct method for its preparation.[2][3] Early investigations into the reactivity of acrolein and other unsaturated aldehydes likely led to the serendipitous or intentional synthesis of this diol.

The initial preparations of this compound would have produced a mixture of its stereoisomers, the racemic (±) and meso forms. The subsequent challenge, which continues to drive innovation, has been the development of methods to control the stereochemical outcome of this synthesis, thereby providing access to enantiomerically pure forms of this crucial building block.

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 1069-23-4) is a colorless to pale yellow liquid at room temperature.[4] Its bifunctional nature, possessing both hydroxyl and olefinic groups, dictates its reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Boiling Point | 125 °C at 45 mmHg | [2][5] |

| Melting Point | 14-16 °C | [2][5] |

| Density | 1.02 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.479 | [2][5] |

Spectroscopic Characterization:

The structural elucidation of this compound and its stereoisomers relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons (typically in the range of 5-6 ppm) and the methine protons of the diol backbone (around 3.5-4.5 ppm). The coupling patterns of these protons provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the vinyl groups and the sp³ hybridized carbons of the diol.

-

IR Spectroscopy: The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C=C stretching of the vinyl groups are also present.

Detailed analysis of the NMR spectra, particularly the coupling constants between the methine protons, can be used to differentiate between the syn (meso) and anti (racemic) diastereomers.

Synthetic Methodologies: From Achiral Precursors to Chiral Architectures

The synthesis of this compound has evolved from simple reductive couplings to highly sophisticated stereoselective methods, reflecting the increasing demand for enantiomerically pure compounds in drug development and total synthesis.

Achiral Synthesis: The Pinacol Coupling of Acrolein

The most direct and widely employed method for the synthesis of this compound is the pinacol coupling of acrolein.[2][3] This reaction involves the reductive dimerization of two molecules of acrolein, typically mediated by a low-valent metal reductant.

Reaction Mechanism: The reaction proceeds through a single-electron transfer from the metal to the carbonyl group of acrolein, generating a ketyl radical anion. Two of these radical anions then couple to form a carbon-carbon bond, resulting in a dimeric dianion. Subsequent protonation yields the vicinal diol.[4]

Figure 1: General mechanism of the pinacol coupling of acrolein.

Experimental Protocol: A Representative Procedure for Pinacol Coupling of Acrolein

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable metal reductant (e.g., magnesium turnings or zinc dust) and a solvent such as tetrahydrofuran (THF).

-

Activation: A small amount of an activator, such as iodine or 1,2-dibromoethane, may be added to initiate the reaction.

-

Reagent Addition: A solution of freshly distilled acrolein in the reaction solvent is added dropwise to the stirred suspension of the metal at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The resulting mixture is then filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by vacuum distillation or column chromatography to yield this compound as a mixture of diastereomers.

Stereoselective Synthesis: Accessing Enantiomerically Pure Diols

The presence of two stereocenters in this compound gives rise to three stereoisomers: a pair of enantiomers ((3R,4R)- and (3S,4S)-) and an achiral meso compound ((3R,4S)-). The ability to selectively synthesize these stereoisomers is crucial for their application as chiral building blocks.

Diastereoselective Pinacol Coupling:

Achieving diastereoselectivity in the pinacol coupling of α,β-unsaturated aldehydes can be influenced by the choice of the metal reductant and reaction conditions. For instance, the use of certain low-valent titanium or vanadium reagents has been shown to favor the formation of either the dl (racemic) or meso diastereomer.[6]

Enantioselective Synthesis:

The synthesis of enantiomerically enriched this compound often involves the use of chiral auxiliaries or catalysts. While direct asymmetric pinacol coupling of acrolein remains a challenge, alternative strategies have been developed:

-

Synthesis from Chiral Pool Precursors: Enantiomerically pure this compound can be synthesized from readily available chiral starting materials such as mannitol or tartaric acid. However, these routes often involve multiple protection and deprotection steps and may result in lower overall yields.[7]

-

Asymmetric Dihydroxylation of 1,5-Hexadiene: A powerful strategy involves the dihydroxylation of the achiral starting material, 1,5-hexadiene. The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the enantioselective synthesis of vicinal diols from olefins. By carefully selecting the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)), it is possible to control the facial selectivity of the dihydroxylation, leading to the desired enantiomer of the diol.

Figure 2: Workflow for the Sharpless Asymmetric Dihydroxylation of 1,5-hexadiene.

Applications in Drug Development and Natural Product Synthesis

The true value of this compound lies in its utility as a versatile chiral building block in the synthesis of complex and biologically active molecules. Its stereodefined diol core and the presence of two reactive vinyl groups allow for a wide range of subsequent transformations.

A Precursor to Chiral Ligands and Auxiliaries

The enantiomerically pure forms of this compound can be used to synthesize chiral ligands for asymmetric catalysis. The diol functionality can be readily modified to incorporate phosphine, amine, or other coordinating groups, leading to ligands that can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.

Role in the Synthesis of Bioactive Molecules

While specific examples of blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motif is present in numerous natural products and is a key intermediate in the synthesis of various pharmaceutical agents. Its use as a chiral precursor allows for the efficient construction of stereochemically complex fragments found in these molecules. For instance, the vicinal diol can be further functionalized or used to control the stereochemistry of adjacent centers. The vinyl groups can participate in a variety of reactions, including cross-coupling, metathesis, and cycloaddition reactions, to build up the carbon skeleton of the target molecule.

There is evidence suggesting its utility in the synthesis of antiviral agents, where the diol functionality can be a key pharmacophore or a handle for further derivatization.[8][9]

Future Outlook and Conclusion

This compound has transitioned from a simple product of a classic organic reaction to a sophisticated tool in the arsenal of the modern synthetic chemist. The ongoing development of more efficient and highly stereoselective synthetic routes to this compound will undoubtedly expand its applications in the pharmaceutical and fine chemical industries. Future research will likely focus on the development of catalytic, asymmetric pinacol couplings of acrolein and the exploration of novel transformations of the diene-diol scaffold to access an even broader range of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the importance of versatile chiral building blocks like this compound will only increase, solidifying its position as a cornerstone of modern stereoselective synthesis.

References

-

PubMed. Pinacol coupling reaction of beta-halo-alpha,beta-unsaturated aldehydes promoted by TiI4. [Link]

-

MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

- Vertex AI Search.

-

CORE. Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. [Link]

-

MDPI. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. [Link]

-

arXiv. Divinylglycol, a glycerol-based monomer: valorization, properties and applications. [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

-

Advanced Journal of Chemistry, Section A. Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

-

Wikipedia. Pinacol coupling reaction. [Link]

-

askIITians. Synthesis of hexane-3,4-diol from trans-3-hexene may be accomplished. [Link]

-

PMC. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. [Link]

-

Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]

-

PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

ResearchGate. ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines.. [Link]

-

Chemsrc. meso-1,6-diphenyl-1,5-hexanediene-3,4-diol. [Link]

-

PubMed. Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. [Link]

-

RUA. 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. [Link]

-

RSC Publishing. Synthesis of acrolein by oxidative coupling of alcohols over spinel catalysts: microcalorimetric and spectroscopic approaches. [Link]

-

NIH. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. [Link]

-

MDPI. Synthesis of Conjugated Dienes in Natural Compounds. [Link]

-

MDPI. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. [Link]

-

ResearchGate. Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

-

PMC. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

-

PubMed. Cross-pinacol-type coupling reactions between alpha,beta-unsaturated ketones and aldehydes with low-valent metals. [Link]

-

Semantic Scholar. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and M. [Link]

-

ResearchGate. Total Synthesis of Skipped Diene Natural Products. [Link]

-

PubMed. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. [Link]

-

RSC Publishing. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. [Link]

-

PMC. Direct Synthesis of Polyesterether from Ethylene Glycol. [Link]

-

Ibaraki University. 13C NMR Spectra and Four Isomers of. [Link]

-

PubMed. A Highly Diastereoselective Pinacol Coupling Reaction of Aldehydes and Ketones Using Low-Valence Niobium Generated From Nb(V). [Link]

Sources

- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 1069-23-4 [chemicalbook.com]

- 4. Pinacol Coupling Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pinacol coupling reaction of beta-halo-alpha,beta-unsaturated aldehydes promoted by TiI4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. rua.ua.es [rua.ua.es]

Technical Monograph: Physical & Chemical Characterization of 1,5-Hexadiene-3,4-diol (Divinyl Glycol)

Executive Summary

1,5-Hexadiene-3,4-diol (CAS: 1069-23-4), commonly known as divinyl glycol, is a pivotal C6 building block in organic synthesis. Distinguished by its dual allylic alcohol functionality, it serves as a primary substrate for the oxy-Cope rearrangement , a powerful method for constructing complex cyclooctanoid scaffolds and acyclic 1,6-dicarbonyl systems.

This guide provides a rigorous technical analysis of the compound’s physical properties, stereochemical intricacies, and synthesis protocols.[1] Unlike generic datasheets, this document focuses on the causality behind its behavior—why it exists as a mixture, how to characterize it, and how to manipulate its reactivity for high-value applications.

Part 1: Molecular Architecture & Stereochemistry

The reactivity and physical state of this compound are defined by its two chiral centers at C3 and C4. The molecule possesses a plane of symmetry in one configuration and a

Stereoisomer Analysis

-

Meso Form (3R, 4S): Internal plane of symmetry makes this isomer optically inactive. The hydroxyl groups are typically syn in the eclipsed conformation, often leading to distinct crystallization behavior compared to the racemate.

-

Racemic Form (3R, 4R / 3S, 4S): The enantiomeric pair (

-mixture). In commercial preparations, the compound is supplied as a mixture of meso and

Figure 1: Stereochemical relationship between the meso and racemic forms of this compound.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values from standard chemical databases and literature. Note that "Mixture" refers to the commercially available grade containing both meso and

Table 1: Physical Properties Data

| Property | Value | Conditions / Notes |

| Molecular Weight | 114.14 g/mol | |

| Boiling Point | 198 °C | Atmospheric pressure (extrapolated) |

| Boiling Point (Reduced) | 125 °C | @ 45 mmHg |

| Melting Point | 14–16 °C | Mixture (solidifies near room temp) |

| Density | 1.02 g/mL | @ 25 °C |

| Refractive Index ( | 1.479 – 1.481 | |

| Flash Point | 92 °C (199 °F) | Closed Cup |

| Solubility | High | Methanol, Ethanol, THF, Water |

| Appearance | Viscous Liquid | Colorless to light orange (oxidizes on air) |

Technical Insight: The high boiling point (198 °C) relative to its molecular weight is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the vicinal diol motif. This also explains its viscosity and high solubility in polar protic solvents.

Part 3: Spectroscopic Signature

Accurate characterization requires distinguishing the diol from its precursors (e.g., acrolein) and potential rearrangement products.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characteristic of an allylic alcohol.[2]

-

5.8 – 6.0 ppm (m, 2H): Internal vinylic protons (

-

5.2 – 5.4 ppm (m, 4H): Terminal vinylic protons (

-

4.0 – 4.2 ppm (m, 2H): Methine protons alpha to the hydroxyl (

-

2.5 – 3.5 ppm (br s, 2H): Hydroxyl protons (

Infrared Spectroscopy (IR)[8]

-

3350 – 3450 cm⁻¹: Broad, strong O-H stretch (H-bonded).

-

3080 cm⁻¹: C-H stretch (sp² hybridized, alkene).

-

1640 cm⁻¹: C=C stretch (weak to medium).

-

1050 cm⁻¹: C-O stretch (secondary alcohol).

Part 4: Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing this compound is the Pinacol Coupling of Acrolein . This reductive coupling forms the C3-C4 bond.

Protocol: Zinc-Acetic Acid Mediated Pinacol Coupling

Objective: Synthesize this compound from acrolein. Scale: Laboratory (100 mmol scale).

Reagents

-

Acrolein (freshly distilled to remove inhibitor/polymer).

-

Zinc Dust (activated).

-

Acetic Acid (glacial).[3]

-

Solvent: Water/THF or dilute aqueous acid.

Step-by-Step Methodology

-

Activation: Wash Zinc dust with dilute HCl, then water, ethanol, and ether. Dry under vacuum. Why? Oxide layers on Zn surface inhibit electron transfer.

-

Reaction Setup: In a 3-neck flask equipped with a reflux condenser and addition funnel, suspend Activated Zinc (1.2 equiv) in water.

-

Addition: Add Acrolein (1.0 equiv) and Acetic Acid (2.5 equiv) simultaneously dropwise over 2 hours while maintaining temperature at 0–5 °C. Why? Low temperature prevents polymerization of acrolein.

-

Stirring: Allow mixture to warm to room temperature and stir for 4–6 hours. The grey zinc suspension will turn into a clear/white solution of zinc acetate.

-

Workup:

-

Filter off unreacted zinc.

-

Neutralize filtrate with saturated

. -

Extract with Ethyl Acetate (

). -

Dry organic layer over

and concentrate in vacuo.

-

-

Purification: Distill under reduced pressure (125 °C @ 45 mmHg) to obtain the product as a colorless oil.

Figure 2: Experimental workflow for the synthesis of this compound via pinacol coupling.

Part 5: Applications in Drug Development

The Oxy-Cope Rearrangement

The primary utility of this compound is as a precursor for the oxy-Cope rearrangement. Upon heating (or treatment with KH/18-crown-6 for the anionic variant), the molecule rearranges to form 1,6-hexanedial (adipaldehyde) derivatives or related unsaturated aldehydes.

-

Mechanism: [3,3]-Sigmatropic rearrangement.

-

Driving Force: Formation of a carbonyl bond (C=O) at the expense of a C-C single bond and relief of steric strain in substituted variants.

Ligand Synthesis

The chiral backbone of the pure enantiomers ((R,R) or (S,S)) serves as a scaffold for bis-phosphine ligands used in asymmetric hydrogenation. The alkene termini can be functionalized (e.g., hydroboration) to create chelating arms.

References

-

ChemicalBook. (2025). This compound Properties and MSDS. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: this compound (H0807). Retrieved from

-

Sigma-Aldrich. (2025). This compound, mixture of (±) and meso. Retrieved from

-

Organic Syntheses. (1990). Pinacol Coupling Reactions: General Methodologies. (General reference for Zn/AcOH coupling protocols). Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). This compound Gas Phase Data. Retrieved from

Sources

A Technical Guide to the Stereoisomers of 1,5-Hexadiene-3,4-diol: Synthesis, Separation, and Application

Abstract: 1,5-Hexadiene-3,4-diol is a structurally simple yet stereochemically rich molecule that serves as a valuable C6 chiral building block in modern organic synthesis. Its utility is intrinsically linked to the precise three-dimensional arrangement of its two stereogenic carbinol centers. This guide provides an in-depth technical overview of the stereoisomers of this compound, detailing stereoselective synthetic strategies, analytical methods for separation and characterization, and key applications in the fields of pharmaceutical and materials science. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these C2-symmetric and meso scaffolds.

Introduction: The Stereochemical Landscape of this compound

This compound is a six-carbon diene featuring hydroxyl groups at the C3 and C4 positions.[1][2] The presence of two adjacent stereocenters at these positions gives rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-1,5-hexadiene-3,4-diol, and an achiral meso diastereomer, (3R,4S)-1,5-hexadiene-3,4-diol.

The enantiomeric pair, often referred to as the (±) or DL-pair, possesses C2 symmetry, a highly sought-after feature in asymmetric catalysis where they can serve as chiral ligands or auxiliaries.[3] The meso form, possessing an internal plane of symmetry, is achiral but its distinct diastereomeric relationship to the enantiomers allows for unique applications in polymer chemistry and as a starting material for creating complex acyclic stereochemical arrays. The ability to selectively synthesize and isolate each of these stereoisomers is paramount to harnessing their full potential.

Caption: Stereoisomers of this compound.```dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontsize=10, fontname="Helvetica"];

// Nodes A [label="(3R,4R)-1,5-Hexadiene-3,4-diol", fillcolor="#4285F4", pos="0,1.5!"]; B [label="(3S,4S)-1,5-Hexadiene-3,4-diol", fillcolor="#4285F4", pos="3,1.5!"]; C [label="meso-(3R,4S)-1,5-Hexadiene-3,4-diol", fillcolor="#34A853", pos="1.5,0!"];

// Edges A -- B [label="Enantiomers", color="#EA4335"]; A -- C [label="Diastereomers", color="#FBBC05"]; B -- C [label="Diastereomers", color="#FBBC05"]; }

Applications in Drug Development and Asymmetric Synthesis

The stereochemically defined variants of this compound are valuable chiral building blocks. [4]

-

C2-Symmetric Ligands: The (3R,4R) and (3S,4S) enantiomers are C2-symmetric. This symmetry is highly advantageous when they are used as chiral ligands for metal catalysts in reactions like asymmetric epoxidation or cyclopropanation. The symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity in the final product.

-

Synthesis of Natural Products: The diol moiety is a common feature in many natural products. [5]Enantiopure this compound can serve as a versatile starting material, with the vinyl groups available for a wide range of transformations (e.g., ozonolysis, cross-metathesis, epoxidation) to build molecular complexity. [6]* Chiral Auxiliaries: While less common, the diol can be used as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered.

Detailed Experimental Protocol: Enzymatic Reduction

This protocol provides a representative method for the stereoselective synthesis of (3S,4S)-1,5-hexadiene-3,4-diol using a commercially available ketoreductase.

Protocol: KRED-Catalyzed Synthesis of (3S,4S)-1,5-Hexadiene-3,4-diol

-

Materials:

-

1,5-Hexadiene-3,4-dione (1.0 g, 8.76 mmol)

-

Ketoreductase (KRED) specific for (S)-alcohol production

-

NADP⁺ (co-factor)

-

Glucose Dehydrogenase (GDH) for co-factor recycling

-

D-Glucose (co-factor recycling substrate)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

To a 250 mL flask, add 100 mL of potassium phosphate buffer.

-

Add KRED (as specified by manufacturer), NADP⁺ (0.1 mol%), GDH, and D-glucose (1.5 eq). Stir until all solids are dissolved.

-

Add 1,5-hexadiene-3,4-dione to the buffered enzyme solution.

-

Seal the flask and stir at room temperature (25°C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, saturate the aqueous solution with NaCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

-

-

Purification and Validation:

-

Purify the crude product by silica gel column chromatography to remove any unreacted starting material and byproducts.

-

Confirm the structure by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis. A successful synthesis should yield the (3S,4S)-diol with >99% ee.

-

Conclusion

The stereoisomers of this compound represent a versatile platform for chemical innovation. A thorough understanding of the synthetic methodologies to access each stereoisomer in high purity is fundamental to their application. Advances in biocatalysis and asymmetric catalysis have made the enantiopure diols more accessible than ever, paving the way for their increased use as chiral building blocks in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The continued development of efficient and scalable synthetic routes will undoubtedly expand the utility of these fundamental chiral synthons.

References

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances. Retrieved from [Link]

-

NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2022). ACS Omega. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. (2023). BIOTRANS 2023. Retrieved from [Link]

-

Is there a way to tell which one is the racemic or meso compound with 1H-NMR if all you had was the structure and spectra? (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. (n.d.). RSC Publishing. Retrieved from [Link]

-

Solved How do I know whether the diol was meso or racemic. (2020). Chegg.com. Retrieved from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

Dicarbonyl reduction by single enzyme for the preparation of chiral diols. (2012). RSC Publishing. Retrieved from [Link]

-

Syntheses and Applications of C2-Symmetric Chiral Diols. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of chiral diols relevant for biofuel and fine chemical production using synthetic enzyme cascades in diverse reaction conditions. (2022). RWTH Aachen University. Retrieved from [Link]

-

Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. (2002). ACS Publications. Retrieved from [Link]

-

Enzymatic Approach to Enantiomerically Pure 5-Alken-2,4-diols and 4-Hydroxy-5-alken-2-ones: Application to the Synthesis of Chiral Synthons. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

-

A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

-

Explain why the ¹H and ¹³C[¹H] NMR spectra of the meso and racemic forms of. (2023). Brainly. Retrieved from [Link]

-

Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Asymmetric Total Synthesis of the Highly Strained 4β-Acetoxyprobotryane-9β,15α-diol. (n.d.). Wiley Online Library. Retrieved from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. (2020). YouTube. Retrieved from [Link]

-

Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). MDPI. Retrieved from [Link]

-

A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved from [Link]

-

PRINCIPLES AND APPLICATIONS OF ASYMMETRIC SYNTHESIS. (n.d.). Retrieved from [Link]

-

De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. CAS 1069-23-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (stabilized with HQ) 95.0+%, TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 5. De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical Control and Applications of 1,5-Hexadiene-3,4-Diol

This is an in-depth technical guide on the stereochemistry, synthesis, and applications of 1,5-Hexadiene-3,4-diol.

Part 1: Executive Summary & Structural Architecture

This compound (also known as Divinyl Glycol or DVG ) is a C2-symmetric vicinal diol featuring two allylic alcohol motifs. It serves as a potent "chiral switch" in organic synthesis, bridging the gap between simple acyclic precursors and complex cyclic architectures (such as cyclopentenes via RCM or substituted furans).

Its value lies in its stereochemical versatility. Unlike rigid cyclic diols, DVG offers conformational flexibility that can be locked via protecting groups, making it an ideal scaffold for ligand design (phosphinites/phosphites) and natural product synthesis (sugar mimics, aminocyclitols).

Stereochemical Analysis

The molecule contains two chiral centers at C3 and C4. Due to its symmetry, it exists as three distinct stereoisomers:

-

(3R, 4R)-1,5-Hexadiene-3,4-diol: Chiral (

symmetry). -

(3S, 4S)-1,5-Hexadiene-3,4-diol: Chiral (

symmetry), enantiomer of the (R,R) form. -

(3R, 4S)-1,5-Hexadiene-3,4-diol (Meso): Achiral due to an internal plane of symmetry (

).

Visualization of Stereoisomers

The following diagram illustrates the relationship between the meso form and the chiral pair.

Caption: Stereochemical relationship between the achiral meso form and the chiral enantiomers of this compound.

Part 2: Synthesis and Separation Strategy

The primary synthetic challenge is not generating the carbon backbone, but controlling the diastereoselectivity (meso vs. dl) and enantioselectivity.

Synthesis: Pinacol Coupling of Acrolein

The most direct route to the this compound scaffold is the reductive coupling of acrolein. This reaction, typically mediated by low-valent metals (Zn, V, Sm), produces a mixture of dl and meso isomers.

Reaction Scheme:

-

Yield: Typically 60-85%.

-

Diastereomeric Ratio (dr): Often close to 1:1 or slightly favoring the dl form (e.g., 64:36) depending on the catalyst ligands [1].

The Separation Protocol (Self-Validating System)

Since the melting points of the mixture are low (14-16°C), simple crystallization is often ineffective for complete separation. The "Senior Scientist" approach involves derivatization to amplify physical property differences.

Protocol: Acetonide Formation & Separation This method converts the diol into a cyclic acetal (2,2-dimethyl-4,5-divinyl-1,3-dioxolane), making the diastereomers easily separable by gas chromatography (GC) or flash column chromatography.

| Step | Action | Mechanistic Rationale |

| 1. Protection | React crude diol mixture with 2,2-dimethoxypropane (2.2 eq) and p-TsOH (cat.) in DCM. | Locks the conformation. The cis-diol (meso) forms the cis-acetonide; the trans-diol (dl) forms the trans-acetonide. |

| 2. Separation | Perform fractional distillation or Flash Chromatography (Silica, Hexane/EtOAc). | The cis-acetonide (meso) is generally more polar and elutes later than the trans-acetonide (dl) due to the dipole moment of the butterfly conformation. |

| 3. Deprotection | Treat separated acetonide with acidic methanol (HCl/MeOH). | Cleaves the acetal to regenerate pure meso or pure dl diol. |

Part 3: Enzymatic Kinetic Resolution (EKR)[1][2]

Once the dl-pair is separated from the meso form, obtaining enantiopure (R,R) or (S,S) material requires resolution. Biocatalysis is the preferred industrial route due to high selectivity for secondary alcohols.

Recommended Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1][2] Acyl Donor: Vinyl Acetate (irreversible).

Workflow Diagram:

Caption: Kinetic resolution pathway. CAL-B typically acylates the (R)-alcohol selectively, leaving the (S)-diol unreacted.

Experimental Protocol for EKR:

-

Setup: Dissolve 1.0 g of dl-1,5-hexadiene-3,4-diol in dry diisopropyl ether (DIPE).

-

Initiation: Add Vinyl Acetate (3.0 eq) and Novozym 435 (50 mg/mmol). Incubate at 30°C with orbital shaking.

-

Monitoring: Monitor by Chiral GC or HPLC. Stop reaction at 50% conversion (theoretical max yield for resolution).

-

Workup: Filter off enzyme. Evaporate solvent.

-

Purification: Separate the (R,R)-diacetate (product) from the (S,S)-diol (substrate) via column chromatography.

-

Hydrolysis: Treat the diacetate with

/MeOH to recover the (R,R)-diol.

Part 4: Applications in Drug Development & Ligand Synthesis

The this compound scaffold is a versatile "chiral pool" mimic.

Ring-Closing Metathesis (RCM) Substrate

The presence of two terminal vinyl groups makes this molecule an ideal substrate for Grubbs' catalysts.

-

Transformation: this compound

Cyclopent-3-ene-1,2-diol . -

Utility: The product is a direct precursor to carbanucleosides (antiviral agents) and aminocyclitols (glycosidase inhibitors) [2].

Chiral Ligand Synthesis

While 1,4-diols are used for BPE/DuPhos ligands, the 1,2-diol motif of DVG is used for:

-

Phosphinite Ligands: Reaction with

yields -

Phosphite Ligands: Reaction with

and subsequent alcoholysis yields monodentate or bidentate phosphites.

Quantitative Data Summary

| Property | Value | Source/Note |

| CAS Number | 1069-23-4 | Mixture/Unspecified |

| Boiling Point | 125 °C @ 45 mmHg | [3] |

| Melting Point | 14-16 °C | Mixture is often liquid at RT |

| Density | 1.02 g/mL | @ 25°C |

| Solubility | High in MeOH, EtOH, THF | Poor in Hexanes |

| Refractive Index | [3] |

References

-

Vanadium-Catalyzed Pinacol Coupling Reaction in Water. Source: Organic Syntheses.[1][3] URL:[Link] Note: Describes the synthesis of the diol with specific dl/meso ratios.

-

Ring-Closing Metathesis of Dienes. Source: Wikipedia / General Organic Chemistry Literature. URL:[Link] Note: General reference for the RCM application of 1,5-dienes.

-

Lipase-Catalyzed Kinetic Resolution of Alcohols. Source: MDPI / ResearchGate. URL:[Link] Note: Validates the use of lipases (CAL-B) for resolving secondary alcohols similar to DVG.

Sources

An In-Depth Technical Guide to 1,5-Hexadiene-3,4-diol (CAS: 1069-23-4): A Versatile Chiral Building Block

Abstract

1,5-Hexadiene-3,4-diol, also known as 1,2-divinylethylene glycol, is a bifunctional organic compound that has garnered significant interest in synthetic chemistry. Its unique structure, featuring two terminal vinyl groups and a vicinal diol, provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind its synthetic routes, its stereochemical intricacies, and its role as a critical intermediate in the creation of complex molecules and advanced polymers.

Core Molecular Identity and Physicochemical Properties

This compound (CAS Number: 1069-23-4) is a six-carbon diene with hydroxyl groups at the C3 and C4 positions.[1] This structure contains two stereogenic centers, meaning it can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso diastereomer. Commercially available products are often supplied as a mixture of these stereoisomers. The presence of both alkene and alcohol functional groups makes it a highly valuable and reactive intermediate in organic synthesis.[1]

The compound is typically a colorless to light yellow, clear liquid with a faint, musty odor.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and process safety.

| Property | Value | Source(s) |

| CAS Number | 1069-23-4 | |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 198 °C (at 760 mmHg); 125 °C (at 45 mmHg) | [2] |

| Melting Point | 14-16 °C | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.479 | [2] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [4] |

| Solubility | Soluble in methanol | [2] |

| Storage Temperature | 2-8°C, Refrigerated | [5] |

| Synonyms | 1,2-Divinyl Glycol, Divinylethylene Glycol, 3,4-Dihydroxy-1,5-hexadiene | [1][3] |

Synthesis and Manufacturing: The Pinacol Coupling Approach

The primary industrial synthesis of this compound is achieved through the pinacol coupling (reductive dimerization) of acrolein.[2] This method is favored due to the ready availability and low cost of the acrolein starting material.

Causality of the Synthetic Route: The pinacol coupling reaction is a classic method for forming a C-C bond between two carbonyl carbons, resulting in a vicinal diol. In this case, the electron-deficient carbonyl carbon of acrolein is susceptible to reduction by a metal, typically magnesium or aluminum, to form a radical anion intermediate. Two of these intermediates then dimerize to form a dianion, which upon acidic workup, yields the desired this compound. The retention of the vinyl groups is a key advantage of this pathway.

Figure 1: Generalized workflow for the synthesis of this compound via pinacol coupling.

Protocol 2.1: Laboratory-Scale Synthesis via Pinacol Reduction

This protocol is a representative procedure and must be conducted with strict adherence to all safety guidelines in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add magnesium turnings and a crystal of iodine (as an activator).

-

Initiation: Add a small amount of a solution of acrolein in an anhydrous solvent (e.g., THF) to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color.

-

Acrolein Addition: Once the reaction begins, add the remaining acrolein solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Maintain vigorous stirring throughout the addition.

-

Reaction & Quenching: After the addition is complete, continue stirring until the magnesium is consumed. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic intermediate. The following data represents the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR | Vinyl Protons (H₂C=CH-): Complex multiplets in the range of δ 5.0-6.0 ppm. Carbinol Protons (-CH(OH)-): Signals around δ 4.0-4.5 ppm. Hydroxyl Protons (-OH): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Alkene Carbons (=CH₂): Peaks expected around δ 115-120 ppm. Alkene Carbons (=CH-): Peaks expected around δ 135-140 ppm. Carbinol Carbons (-CH(OH)-): Peaks expected in the range of δ 70-75 ppm. |

| IR (Infrared) | O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (sp²): Absorption just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). C=C Stretch: A medium absorption band around 1640 cm⁻¹. C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 114.14. Fragmentation: Expect loss of water (M-18), vinyl groups (M-27), or other characteristic fragments. |

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful intermediate for building molecular complexity. Its reactivity can be directed at either the diol or the terminal alkenes.

Reactions at the Diol Moiety:

-

Protection: The vicinal diol can be readily protected as an acetonide (using acetone and an acid catalyst) or other cyclic acetals, masking its reactivity while transformations are performed on the vinyl groups.

-

Oxidation: Oxidative cleavage of the diol (e.g., with sodium periodate) will break the C3-C4 bond, yielding two molecules of acrolein. Milder oxidation can produce the corresponding diketone.

-

Etherification/Esterification: The hydroxyl groups can be converted to ethers or esters to modify solubility or serve as linking points in polymer synthesis.

Reactions at the Alkene Moieties:

-

Hydrogenation: Catalytic hydrogenation will saturate the double bonds to produce hexane-3,4-diol.

-

Epoxidation: The terminal alkenes can be selectively epoxidized to form divinyl oxiranes, which are valuable intermediates themselves.

-

Polymerization: As a divinyl monomer, it is used in the production of cross-linked polymers and biomaterials.

Figure 2: Key reaction pathways available for this compound.

Applications in Drug Development and Materials Science

The demand for sophisticated intermediates like this compound is driven by innovation in high-value sectors such as pharmaceuticals and advanced materials.[6]

-

Pharmaceutical Intermediate: It serves as a critical building block for complex drug molecules.[6] Its defined stereochemistry and bifunctionality allow for the construction of chiral scaffolds essential for biological activity. Reports indicate its utility in the development of treatments for infectious and inflammatory diseases.[1] Its water solubility and film-forming properties have also led to its use in topical formulations like vaginal gels and eye drops.[1]

-

Materials Science: In polymer chemistry, it functions as a cross-linking agent or a monomer. Its divinyl nature enables the formation of three-dimensional polymer networks with tailored properties, which are useful in creating hydrogels, resins, and other advanced biomaterials.

-

Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals, including applications as a solvent or blender in perfume compositions.[2]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its toxicological profile. It is classified as a toxic substance and requires careful management in a laboratory or industrial setting.[5]

-

Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3). It is also a combustible liquid.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing to prevent skin and eye contact.[5] All work should be performed in a well-ventilated chemical fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under refrigeration between 2-8°C to maintain stability and prevent degradation.[5] The material can be sensitive to heat and light.

-

Transportation: this compound is regulated for transport. It is classified under UN Number 2810, Hazard Class 6.1 (Toxic substances), Packing Group III.[3][5][7]

Conclusion

This compound is a cornerstone intermediate whose value lies in the strategic placement of its vicinal diol and terminal alkene functionalities. This unique arrangement provides synthetic chemists with a powerful tool for convergent synthesis, allowing for the rapid construction of complex molecular architectures. Its role as a chiral building block is particularly significant in the pharmaceutical industry, where stereochemical control is paramount. As drug discovery and materials science continue to advance, the demand for such versatile and sophisticated intermediates is poised to grow, solidifying the importance of this compound in modern chemical innovation.

References

-

DOSS. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Market Outlook for this compound: Trends and Supplier Landscape. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of this compound in Chemical Operations. [Link]

Sources

- 1. CAS 1069-23-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1069-23-4 [chemicalbook.com]

- 3. This compound (stabilized with HQ) 95.0+%, TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. DOSS [doss.turi.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 1069-23-4 | TCI AMERICA [tcichemicals.com]

Introduction: The Strategic Value of 1,5-Hexadiene-3,4-diol

An In-depth Technical Guide to the Commercial Landscape and Application of 1,5-Hexadiene-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS RN: 1069-23-4), also known as divinylethylene glycol, is a C6 bifunctional molecule possessing both vicinal diol and terminal diene functionalities. This unique structural combination makes it a highly versatile building block in advanced organic synthesis. Its C2 symmetry, once converted to its diepoxide, provides a valuable chiral scaffold, making it a strategic starting material for asymmetric synthesis in pharmaceutical and materials science applications. This guide offers an in-depth analysis of its commercial availability, quality control benchmarks, core synthesis principles, and critical applications for the research and drug development professional.

The Commercial Supplier Landscape

Sourcing this compound requires careful consideration of scale, purity, and supplier reliability. The market is segmented, ranging from large, multinational distributors who offer research-grade quantities to specialized chemical manufacturers that can accommodate bulk and custom synthesis requests.

Supplier Qualification and Selection: A Researcher's Workflow

Choosing the right supplier is a critical first step that impacts experimental reproducibility and timeline integrity. The decision process should be systematic, moving from broad availability to specific quality assurance metrics. The following workflow is recommended for qualifying a potential supplier.

Caption: A logical workflow for selecting and qualifying a commercial supplier.

Overview of Major Commercial Suppliers

The following table summarizes key suppliers offering this compound, highlighting typical specifications. This data is intended for comparative purposes; researchers must verify current specifications with the supplier.

| Supplier | Product Number (Example) | Stated Purity | Form | Stabilizer | Available Quantities |

| Sigma-Aldrich (Merck) | 376442 | 97% (mixture of ± and meso) | Liquid | Not specified | 5g |

| TCI Chemicals | H0807 | >95.0% (GC)[1] | Liquid | Hydroquinone (HQ)[1] | 10mL |

| Alfa Aesar (Thermo Fisher) | H080710ML (via TCI) | ≥95.0% (GC) | Liquid | Hydroquinone (HQ) | 10mL |

| AK Scientific, Inc. | C802 | 97% | Liquid | MEHQ (200ppm) | 1g, 5g, 25g |

| ChemScene | CS-0063395 | 97% (stabilized with HQ)[2] | Liquid | Hydroquinone (HQ)[2] | 10g |

| ChemicalBook Aggregator | CB7254552 | Varies by supplier (typically >95%) | Liquid | Varies | Varies (g to kg)[3] |

Technical Specifications and Quality Control

A thorough understanding of the product's technical specifications is non-negotiable for its effective use. The Certificate of Analysis (CoA) is the primary document for assessing the quality of a specific lot.

Interpreting the Certificate of Analysis (CoA)

A typical CoA for this compound will include the following key parameters:

-

Appearance: Should be a colorless to light yellow or orange clear liquid.[1] Significant color deviation may indicate oxidation or impurities.

-

Identity (IR/NMR): The infrared (IR) spectrum should confirm the presence of O-H (hydroxyl) and C=C (alkene) functional groups. The ¹H NMR spectrum provides a definitive structural fingerprint.

-

Purity (by GC): This is the most critical quantitative measure. A purity of >95% is standard for research applications.[1] The gas chromatography (GC) method separates the main component from volatile impurities.

-

Refractive Index: Typically around n20/D 1.479. This physical constant is a quick check for gross impurities.[4]

-

Stabilizer Content: Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization of the diene system. The presence and concentration of this stabilizer are important as it may need to be removed for certain sensitive reactions.

Core Synthesis Methodology: The Pinacol Coupling

Commercially, this compound is produced via the pinacol coupling of acrolein.[3] This reductive dimerization of a carbonyl compound is a classic C-C bond-forming reaction, typically mediated by an electron-donating metal.[5]

Reaction Mechanism

The process involves the one-electron reduction of two acrolein molecules by a metal (e.g., magnesium) to form a ketyl radical anion. These two radicals then couple to form a magnesium-coordinated pinacolate intermediate, which is subsequently hydrolyzed to yield the final diol product.[5]

Caption: Simplified mechanism of the magnesium-mediated pinacol coupling.

Authoritative Laboratory Protocol

The following procedure is adapted from the robust and well-vetted methods published in Organic Syntheses for the pinacol coupling of acetone, modified for the specific substrate, acrolein.[6] This protocol exemplifies a self-validating system due to its detailed, step-by-step nature and clear explanation of the role of each component.

Objective: To synthesize this compound from acrolein via reductive coupling.

Materials:

-

Magnesium turnings

-

Mercuric(II) chloride (HgCl₂) - EXTREME CAUTION: Highly Toxic

-

Acrolein (freshly distilled, stabilized)

-

Dry Benzene or Toluene (Anhydrous Solvent)

-

Anhydrous Diethyl Ether

-

Water

Protocol:

-

Amalgam Activation (Causality: To create a highly reactive metal surface): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, place magnesium turnings (1.1 eq). Add a solution of HgCl₂ (0.1 eq) in anhydrous diethyl ether. The mixture will warm and bubble as the magnesium amalgam forms. This step is critical as the oxide layer on the magnesium is removed, exposing a potent reducing surface.[1]

-

Reaction Initiation: Once the amalgamation subsides, add a solution of freshly distilled acrolein (1.0 eq) in anhydrous benzene or toluene dropwise via the dropping funnel. The reaction is exothermic and may require an ice bath to maintain control. A gray, thick precipitate of the magnesium pinacolate will begin to form.[6]

-

Reaction Completion: After the addition is complete, gently reflux the mixture for 2-3 hours to ensure all the magnesium has reacted. The flask contents will become a thick, semi-solid mass.

-

Hydrolysis (Workup): Cool the reaction mixture to room temperature. Cautiously add water dropwise to quench any remaining active magnesium and to hydrolyze the magnesium pinacolate complex. This step breaks the O-Mg bonds to liberate the diol.[5]

-

Extraction and Purification: Filter the mixture to remove the solid magnesium hydroxide. Extract the filtrate with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Research and Drug Development

The bifunctionality of this compound makes it a valuable intermediate. While it can be used as a cross-linking monomer in polymer science to enhance material properties, its primary value for drug development professionals lies in its role as a precursor to C2-symmetric chiral building blocks.[7][]

Precursor to Chiral Diepoxides

The two alkene functionalities can be stereoselectively epoxidized to form divinyl-oxirane (a diepoxide). This transformation creates a rigid C2-symmetric scaffold with defined stereocenters. Such molecules are exceptionally useful in asymmetric synthesis for several reasons:

-

Synthesis of Chiral Ligands: The diepoxide can be opened with various nucleophiles to create chiral diols, diamines, and amino alcohols. These products serve as backbones for privileged chiral ligands (e.g., for use in asymmetric hydrogenation, hydrosilylation, etc.), which are essential for producing single-enantiomer drugs.[]

-

Natural Product Synthesis: C2-symmetric intermediates are powerful starting materials for the total synthesis of complex natural products that possess multiple stereocenters, many of which are investigated as potential therapeutic agents.[9]

Safety and Handling Protocol

This compound is a toxic substance and must be handled with appropriate precautions.[4]

GHS Hazard Profile

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 3 (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[4] |

Step-by-Step Handling Procedure

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Dispensing: Use a syringe or cannula for transfers to minimize exposure. Avoid pouring.

-

Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and chemical waste must be disposed of in a designated hazardous waste container in accordance with institutional and local regulations.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Evacuate the area for large spills.

Storage and Stability

-

Temperature: Store refrigerated between 2-8°C.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light/Heat Sensitivity: The compound is sensitive to light and heat.[1] Store in an amber vial or a container protected from light.

-

Inhibitor: The presence of a polymerization inhibitor (like HQ) is crucial for long-term stability. Unstabilized material may polymerize over time.

Conclusion

This compound is more than a simple diene; it is a strategic precursor for advanced applications, particularly in the synthesis of chiral molecules relevant to drug discovery and materials science. For researchers, a successful outcome begins with the careful selection of a high-quality commercial source. By understanding the key parameters on a Certificate of Analysis, implementing rigorous safety and handling protocols, and appreciating the synthetic context of this versatile building block, scientists can effectively leverage its unique chemical properties to achieve their research and development goals.

References

-

Wikipedia. Pinacol coupling reaction. [Link]

-

Organic Syntheses. Pinacol Hydrate. [Link]

-

Organic Syntheses. Acrolein. [Link]

-

Organic Syntheses. dl-Selective Pinacol-Type Coupling Using Zinc, Chlorosilane, and Catalytic Amounts of. [Link]

-

ACS Publications. Vinyl Epoxides in Organic Synthesis | Chemical Reviews. [Link]

-

The Dong Group, UC Irvine. Chiral Ligand Design. [Link]

-

RSC Publishing. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. [Link]

-

Organic Syntheses. Acrolein diethyl acetal. [Link]

-

MDPI. Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I). [Link]

-

YouTube. Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. [Link]

-

ResearchGate. Magnesium‐Induced Pinacol Coupling of Aromatic Aldehydes and Ketones Under Ultrasound Irradiation | Request PDF. [Link]

-

Beilstein Journal of Organic Chemistry. Total synthesis of ent-pavettamine. [Link]

-

MDPI. Synthesis of Conjugated Dienes in Natural Compounds. [Link]

-

NIH Public Access. Chemoenzymatic total synthesis of natural products. [Link]

-

University of Cambridge. Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group. [Link]

Sources

- 1. Observations on the conversion of acetone into pinacol hydrate by magnesium amalgam - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Useful 1,2-dioxygenated dienes: syntheses and Diels–Alder reactions en route to substituted 2-naphthols and phenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Total Syntheses of Diepoxy- ent- Kaurane Diterpenoids Enabled by a Bridgehead-Enone-Initiated Intramolecular Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 9. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 1,5-Hexadiene-3,4-diol in Diels-Alder reaction

Executive Summary

1,5-Hexadiene-3,4-diol (Divinyl Glycol, DVG) represents a "masked" stereochemical scaffold rather than a direct substrate for Diels-Alder (DA) cycloadditions. Its structure—a vicinal diol flanked by two terminal alkenes—places it in the 1,5-diene class, precluding direct participation as a conjugated 1,3-diene.

However, for drug development and complex synthesis, this molecule is a high-value "linchpin" used to access cycloaddition pathways via two primary mechanisms:

-

The Anionic Oxy-Cope Cascade: Utilizing [3,3]-sigmatropic rearrangement to generate reactive

-unsaturated carbonyls, which serve as substrates for subsequent tandem DA reactions. -

Stereochemical Tethering: Acting as a rigid chiral template (acetal/ketal formation) to enforce facial selectivity in intramolecular Diels-Alder (IMDA) reactions.

This guide details the protocols for synthesizing the precursor, executing the rearrangement, and utilizing the scaffold as a stereocontrol element.

Part 1: The Mechanistic Paradox & Strategy

The Challenge:

Researchers often mistake DVG for a conjugated diene due to its "divinyl" nomenclature. In its native state, the

The Solution:

We utilize the Anionic Oxy-Cope Rearrangement .[1][2] Upon deprotonation, the alkoxide weakens the C3-C4 bond, accelerating a [3,3]-sigmatropic shift by a factor of

Mechanism Visualization

The following diagram illustrates the transformation from the DVG precursor through the chair-like transition state to the reactive carbonyl species.

Caption: Pathway from Acrolein precursor to the reactive Oxy-Cope intermediate.[3] The chair transition state dictates stereochemical transfer.

Part 2: Experimental Protocols

Protocol A: Stereoselective Synthesis of this compound

Context: Commercial sources often supply DVG as a mixture of meso and dl diastereomers. For high-fidelity applications, separation is critical because the meso and dl forms rearrange to different stereoisomers (E,E vs E,Z dienes).

Reagents:

-

Acrolein (freshly distilled)

-

Zinc dust (activated)

-

Acetic acid (glacial)

-

Saturated aqueous

Step-by-Step:

-

Activation: Suspend Zn dust (1.5 equiv) in water. Add catalytic CuSO4 to create a Zn-Cu couple if higher reactivity is required (optional for acrolein).

-

Addition: Cool the suspension to 0°C. Add acrolein (1.0 equiv) and acetic acid (2.5 equiv) simultaneously dropwise over 2 hours. Control exotherm strictly < 10°C to prevent polymerization.

-

Workup: Filter off zinc residues. Neutralize the filtrate with saturated

until pH ~8. -

Extraction: Extract continuously with ether or ethyl acetate for 24 hours (the diol is water-soluble).

-

Purification & Separation:

-

Concentrate the organic layer.

-

Fractional Crystallization: The meso-diol (mp 18°C) and dl-diol (mp 14°C) are difficult to separate by crystallization alone.

-

Chromatography: Use silica gel (EtOAc/Hexane 1:1). The dl (racemic) fraction typically elutes first, followed by the meso fraction.

-

Validation: Verify via

H NMR. The carbinol protons (

-

Protocol B: The Anionic Oxy-Cope Rearrangement

Context: This converts the inert 1,5-diene into a reactive 1,6-dicarbonyl species.

Reagents:

-

Potassium Hydride (KH), 35% dispersion in oil (washed with hexane)

-

18-Crown-6 (1.0 equiv) - Crucial for dissociating the ion pair

-

Solvent: Anhydrous THF

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask under Argon, suspend washed KH (2.2 equiv) in THF.

-

Complexation: Add 18-Crown-6 (2.2 equiv) to the KH suspension. Stir for 15 mins.

-

Initiation: Cool to 0°C. Cannulate a solution of this compound (1.0 equiv) in THF into the base mixture.

-

Observation: Evolution of

gas. The solution often turns yellow/orange.

-

-

Rearrangement: Allow to warm to room temperature. Stir for 1–4 hours.

-

Monitoring: Aliquot quench into dilute HCl. Check TLC for disappearance of the diol and appearance of the aldehyde (stains with DNPH).

-

-

Quench/Trapping:

-

For Isolation: Pour into cold pH 4 buffer. Extract immediately (Adipaldehyde is unstable).

-

For Tandem DA: Add the diene/dienophile directly to the enolate solution before quenching if the target reaction is base-promoted.

-

Part 3: Data Analysis & Troubleshooting

Stereochemical Logic Table

The utility of this scaffold relies on the conservation of orbital symmetry. The chair transition state translates the starting diol configuration into the alkene geometry of the product.

| Starting Material | Transition State Geometry | Product Geometry (Aldehyde/Enol) | Application Note |

| Meso -1,5-hexadiene-3,4-diol | Chair (favored) | E,Z-1,6-dialdehyde derivative | Forms cis-ring junctions in subsequent cyclizations. |

| DL (Racemic)-1,5-hexadiene-3,4-diol | Chair (favored) | E,E-1,6-dialdehyde derivative | Forms trans-ring junctions; often faster rearrangement. |

The Self-Validating System (Troubleshooting)

To ensure experimental integrity (Trustworthiness), use these checkpoints:

-

The "Crown Effect" Check:

-

The "Polymerization" False Positive:

-

Symptom:[3][4][5][6][7][8] Gummy residue upon workup; loss of mass.

-

Cause: The resulting adipaldehyde (hexanedial) self-condenses (aldol) rapidly in basic media.

-

Protocol Adjustment: Do not isolate the aldehyde. Perform a one-pot derivatization (e.g., Wittig olefination or immediate reduction) or use the enolate directly in the next step.

-

Part 4: Advanced Application - The Acetal Tether

For researchers specifically needing a Diels-Alder outcome, the diol is best used as a disposable tether .

Protocol:

-

React this compound with a dienophile-aldehyde (e.g., acrolein) to form the cyclic acetal.

-

The two vinyl groups of the diol now shield one face of the dienophile.

-

This forces an incoming diene to attack from the exposed face, yielding high diastereoselectivity.

-

Post-Reaction: Hydrolysis of the acetal removes the diol scaffold, leaving the pure, stereodefined Diels-Alder adduct.

References

-

Synthesis of Divinyl Glycol: Young, W. G., Cristol, S. J., & Weiss, F. T. (1943). Investigations on the Stereoisomerism of Unsaturated Compounds. VI. The Composition of Divinyl Glycol from Acrolein. Journal of the American Chemical Society, 65(7), 1245–1250. [Link]

-

The Anionic Oxy-Cope Acceleration: Evans, D. A., & Golob, A. M. (1975). [3,3] Sigmatropic rearrangements of 1,5-diene alkoxides. The powerful accelerating effects of the alkoxide substituent.[1] Journal of the American Chemical Society, 97(16), 4765–4766.[1] [Link]

-

Oxy-Cope Discovery & Mechanism: Berson, J. A., & Jones, M. (1964).[2] A Synthesis of Ketones by the Thermal Isomerization of 3-Hydroxy-1,5-hexadienes. The Oxy-Cope Rearrangement.[1][2][3][9] Journal of the American Chemical Society, 86(22), 5019–5020. [Link]

-

Tandem Reactions Review: Tietze, L. F. (1996).[5] Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jchemlett.com [jchemlett.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalogimages.wiley.com [catalogimages.wiley.com]

Application Notes & Protocols: Enantioselective Synthesis with 1,5-Hexadiene-3,4-diol

Introduction: The Strategic Value of 1,5-Hexadiene-3,4-diol in Asymmetric Synthesis

This compound is a pivotal C6 building block in modern organic synthesis, particularly in the construction of complex chiral molecules.[1][2] Its C2-symmetric structure, featuring two secondary allylic alcohols, offers a versatile platform for introducing stereochemistry, which is fundamental in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.[3][4][5] The diene functionalities also provide handles for a variety of subsequent transformations, including cross-coupling reactions and metathesis. This guide provides an in-depth exploration of the key enantioselective strategies to access and utilize chiral this compound and its derivatives, with a focus on practical, field-proven protocols.

Core Synthetic Strategies: Accessing Enantiopure this compound